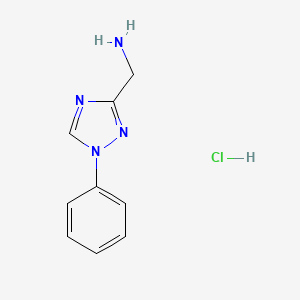
3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
Übersicht
Beschreibung
3-(Bromomethyl)-4’-fluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a bromomethyl group at the third position and a fluoro group at the fourth position on the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4’-fluoro-1,1’-biphenyl typically involves a multi-step process. One common method includes the bromination of 4’-fluoro-1,1’-biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Bromomethyl)-4’-fluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.
Major Products:
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Coupling: Formation of extended biphenyl systems.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-4’-fluoro-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-4’-fluoro-1,1’-biphenyl depends on its chemical reactivity. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, making it useful in cross-coupling reactions. The fluoro group enhances the compound’s stability and can influence its electronic properties, making it suitable for use in electronic materials.
Vergleich Mit ähnlichen Verbindungen
3-(Bromomethyl)-1,1’-biphenyl: Lacks the fluoro group, resulting in different reactivity and applications.
4’-Fluoro-1,1’-biphenyl: Lacks the bromomethyl group, limiting its use in substitution reactions.
3-(Chloromethyl)-4’-fluoro-1,1’-biphenyl: Similar structure but with a chloromethyl group, which has different reactivity compared to the bromomethyl group.
Uniqueness: 3-(Bromomethyl)-4’-fluoro-1,1’-biphenyl is unique due to the combination of the bromomethyl and fluoro groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications and research purposes.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-(4-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHODFIMNXVBIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60748739 | |
| Record name | 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60748739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88546-40-1 | |
| Record name | 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60748739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-2-phenylacetamide](/img/structure/B1661090.png)

![Imidazole, 1-[4-dimethylaminobenzoyl]-](/img/structure/B1661093.png)


![Benzoic acid, 4-[[[[(4-methylphenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B1661097.png)







![5,5-Dimethylbicyclo[4.1.0]heptan-2-one](/img/structure/B1661111.png)
